![molecular formula C14H8ClNO2S B3040616 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate CAS No. 219928-57-1](/img/structure/B3040616.png)
2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate
Overview
Description
2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate is a chemical compound that is part of the benzo[b]thiophene family . Benzo[b]thiophene compounds are important raw materials and intermediates used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of thiophene derivatives, including 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate, often involves heterocyclization of various substrates . A hybrid pharmacophore approach has been applied to design and synthesize a series of benzo[b]thiophene-diaryl urea derivatives . An example of a synthesis method involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Scientific Research Applications
Antimicrobial Agents
Research by Barbier et al. (2022) synthesized a series of compounds including derivatives of benzo[b]thiophene, which were screened against Staphylococcus aureus. One of the compounds, closely related to 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate, showed significant antimicrobial activity, particularly against multidrug-resistant strains of S. aureus (Barbier et al., 2022).
Synthetic Medicinal Chemistry
Isloor et al. (2010) discuss the significance of benzo[b]thiophene molecules in synthetic medicinal chemistry, highlighting their pharmacological properties. This research synthesized new derivatives, including those related to 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate, and explored their antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya & Pai, 2010).
Antimicrobial and Analgesic Activity
Kumara et al. (2009) synthesized various derivatives of benzo[b]thiophene, including those structurally related to 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate. These compounds were tested for antimicrobial and analgesic activities, providing insights into their potential therapeutic applications (Kumara et al., 2009).
Palladium-Catalysed Direct Arylations
Yuan and Doucet (2013) focused on the development of metal-catalyzed direct arylation reactions for the synthesis of benzo[b]thiophene derivatives. This study provides valuable information on the synthetic methods applicable to compounds like 2-Chloro-3-pyridyl benzo[b]thiophene-2-carboxylate (Yuan & Doucet, 2013).
Luminescence Sensing and Pesticide Removal
Zhao et al. (2017) developed thiophene-based metal-organic frameworks (MOFs) for environmental applications, including luminescence sensing and pesticide removal. This study highlights the potential of benzo[b]thiophene derivatives in environmental monitoring and remediation (Zhao et al., 2017).
properties
IUPAC Name |
(2-chloropyridin-3-yl) 1-benzothiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2S/c15-13-10(5-3-7-16-13)18-14(17)12-8-9-4-1-2-6-11(9)19-12/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUROXWMOSFAGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)OC3=C(N=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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